molecular formula C20H23NO3S B2476468 Ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 312948-93-9

Ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2476468
CAS No.: 312948-93-9
M. Wt: 357.47
InChI Key: XHGXSUPOLCWCTL-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene derivatives was confirmed by FTIR, MS and 1H-NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives typically involve condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .


Physical and Chemical Properties Analysis

The physical and chemical properties of specific thiophene derivatives can vary widely. For example, Ethyl 2-thiophenecarboxylate has a refractive index of n20/D 1.526, a boiling point of 218 °C, and a density of 1.162 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Novel Heterocycles

Researchers have explored the synthesis of new heterocycles using compounds similar to Ethyl 6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as precursors. These synthetic pathways aim to generate compounds with significant anticancer activity, showcasing potent effects against specific human cancer cell lines, such as colon HCT-116 (Abdel-Motaal et al., 2020).

Pharmacologically Active Derivatives

The modification and functionalization of benzo[b]thiophen derivatives have been studied extensively. These modifications include the synthesis of amines and thiouronium salts, contributing to a preliminary understanding of their pharmacological potential (Chapman et al., 1971).

Synthesis of Pyrazoles, Pyridazines, Pyrimidines, and Their Fused Derivatives

Research has also focused on the reactivity of Ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with various chemical reagents, leading to the creation of fused thiophene derivatives. These compounds have been identified for their high potential pharmaceutical uses, indicating a broad spectrum of application in drug development (Mohareb et al., 2000).

Antimicrobial and Antioxidant Studies

Synthetic derivatives based on the benzo[b]thiophene moiety have been evaluated for their antimicrobial and antioxidant activities. Some synthesized compounds displayed excellent antibacterial and antifungal properties, alongside significant antioxidant potential. These findings suggest the utility of such compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Application as Disperse Dyes

The chemical versatility of benzo[b]thiophene derivatives extends to their application as disperse dyes. These compounds have shown good coloration and fastness properties on polyester, indicating their potential in textile applications (Sabnis & Rangnekar, 1989).

Anti-Rheumatic Potential

The synthesis of certain ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives and their metal complexes have demonstrated significant anti-rheumatic effects. These findings contribute to the exploration of new therapeutic agents for rheumatic diseases (Sherif & Hosny, 2014).

Safety and Hazards

The safety and hazards of specific thiophene derivatives can also vary widely. For example, Ethyl 2-thiophenecarboxylate is classified as a combustible liquid with a flash point of 89 °C .

Future Directions

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . There is an urgent need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . This suggests that future research may continue to explore the potential of thiophene derivatives in various applications.

Properties

IUPAC Name

ethyl 6-methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-4-24-20(23)17-15-9-8-13(3)11-16(15)25-19(17)21-18(22)14-7-5-6-12(2)10-14/h5-7,10,13H,4,8-9,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGXSUPOLCWCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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